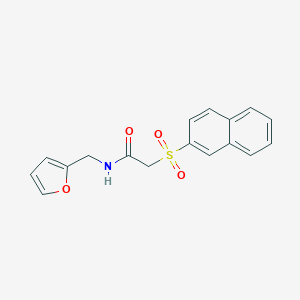![molecular formula C14H11ClN4OS3 B269972 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269972.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, also known as "Compound X," is a synthetic compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it an important tool for researchers in the field of pharmacology.
作用機序
The mechanism of action of Compound X is not fully understood, but it is thought to act on various biological targets, such as ion channels and enzymes. It has been found to modulate the activity of certain ion channels, leading to its analgesic and anticonvulsant effects. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to have anticonvulsant effects in animal models of epilepsy. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of Compound X is its broad range of pharmacological activities, which makes it a useful tool for studying various biological processes. However, its complex synthesis method and relatively high cost may limit its widespread use in research. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical applications.
将来の方向性
Future research on Compound X could focus on its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease. It could also be studied for its potential use as a tool for studying ion channels and enzymes. Additionally, further research could be conducted to optimize its synthesis method and reduce its cost, making it more accessible to researchers.
合成法
The synthesis of Compound X involves a multi-step process that requires various chemical reagents and techniques. The starting materials for the synthesis are 4-chlorobenzoic acid, thiourea, and 5-methyl-1,3,4-thiadiazole-2-thiol. The synthesis involves the formation of intermediate compounds, which are then converted to the final product through a series of reactions. The purity of the final product is determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Compound X has been extensively used in scientific research as a tool to study various biological processes. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
特性
製品名 |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
|---|---|
分子式 |
C14H11ClN4OS3 |
分子量 |
382.9 g/mol |
IUPAC名 |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H11ClN4OS3/c1-8-18-19-14(23-8)22-7-12(20)17-13-16-11(6-21-13)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,17,20) |
InChIキー |
VXUUIZPBECBNRC-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
正規SMILES |
CC1=NN=C(S1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-cyano-4,5-dimethyl-2-furyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269889.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269891.png)


![6a,7,9,9a-Tetrahydrothieno[3',4':5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide](/img/structure/B269898.png)
![N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269900.png)
![2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B269904.png)
![N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269910.png)
![N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269913.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269915.png)
![N-(3,5-dimethoxyphenyl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269917.png)
![N-(5-bromopyridin-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269920.png)
![2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B269923.png)